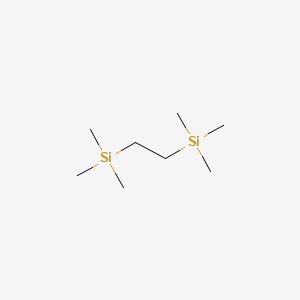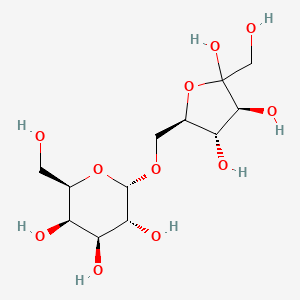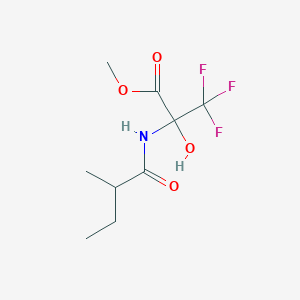
methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate is a complex organic compound with the molecular formula C9H14F3NO5 It is characterized by the presence of trifluoromethyl and hydroxy groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate typically involves multiple steps. One common approach is the reaction of 3,3,3-trifluoro-2-hydroxypropionic acid with methylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate
- Methyl 3,3,3-trifluoro-2-oxopropanoate
- Methyl 3,3,3-trifluoropyruvate
Uniqueness
Methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate is unique due to the presence of both trifluoromethyl and hydroxy groups, which confer distinct chemical properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
327098-84-0 |
|---|---|
Molekularformel |
C9H14F3NO4 |
Molekulargewicht |
257.21 g/mol |
IUPAC-Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylbutanoylamino)propanoate |
InChI |
InChI=1S/C9H14F3NO4/c1-4-5(2)6(14)13-8(16,7(15)17-3)9(10,11)12/h5,16H,4H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
KWXHNPFNVYAWSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)NC(C(=O)OC)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


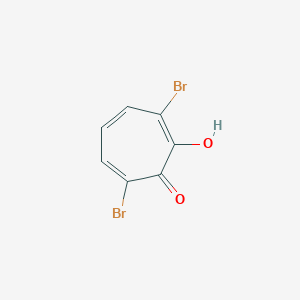

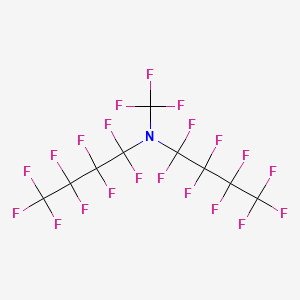

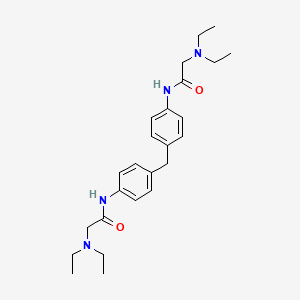
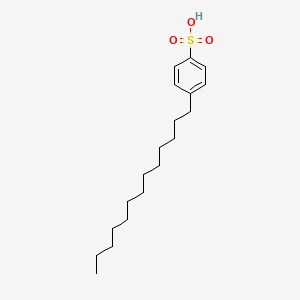
![Ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate](/img/structure/B14161679.png)

![{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide](/img/structure/B14161695.png)

![6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B14161699.png)

